1-(Difluoromethoxy)-6-iodonaphthalene

Catalog No.
S14601525
CAS No.
M.F
C11H7F2IO
M. Wt
320.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)-6-iodonaphthalene

Product Name

1-(Difluoromethoxy)-6-iodonaphthalene

IUPAC Name

1-(difluoromethoxy)-6-iodonaphthalene

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H

InChI Key

SGSRNBOQOBKQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)OC(F)F

1-(Difluoromethoxy)-6-iodonaphthalene is a chemical compound characterized by the presence of a difluoromethoxy group and an iodonaphthalene structure. Its molecular formula is C10H7IC_{10}H_7I with a molecular weight of approximately 254.07 g/mol. The compound features a naphthalene ring system, which is a fused bicyclic aromatic hydrocarbon, with an iodine atom and a difluoromethoxy substituent at specific positions on the ring. This configuration contributes to its unique chemical properties and potential applications in various fields.

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the naphthalene allows for electrophilic substitution reactions, where electrophiles can react with the aromatic system.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions such as the Suzuki or Stille reactions, where it acts as an electrophile to form carbon-carbon bonds.

Several synthesis methods can be employed to produce 1-(Difluoromethoxy)-6-iodonaphthalene:

  • Direct Halogenation: The compound can be synthesized through direct halogenation of naphthalene derivatives using iodine and difluoromethoxy reagents.
  • Nucleophilic Substitution: Starting from 6-iodonaphthalene, a nucleophilic substitution reaction with difluoromethoxy reagents can yield the desired compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods, 1-(Difluoromethoxy)-6-iodonaphthalene can be synthesized from appropriate aryl halides and difluoromethoxy-containing compounds.

1-(Difluoromethoxy)-6-iodonaphthalene has potential applications in:

  • Material Science: As a precursor for organic semiconductors or dyes due to its unique electronic properties.
  • Pharmaceuticals: Investigated for use in drug development, particularly in targeting specific biological pathways or mechanisms.
  • Chemical Research: Used as a reagent in organic synthesis and in studies exploring new synthetic methodologies.

Interaction studies involving 1-(Difluoromethoxy)-6-iodonaphthalene typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its utility in synthetic chemistry. Studies may also explore its interactions with proteins or enzymes, which could elucidate potential biological pathways affected by this compound.

Several compounds share structural similarities with 1-(Difluoromethoxy)-6-iodonaphthalene, highlighting its unique features:

Compound NameStructure TypeUnique Features
1-IodonaphthaleneIodinated NaphthaleneLacks difluoromethoxy group
2-IodonaphthaleneIodinated NaphthaleneDifferent position of iodine substitution
DifluoromethoxybenzeneAromatic HydrocarbonNo iodine substitution
1-BromonaphthaleneBrominated NaphthaleneContains bromine instead of iodine

1-(Difluoromethoxy)-6-iodonaphthalene is unique due to the combination of both iodine and difluoromethoxy functionalities, which may impart distinct electronic properties and reactivity compared to other related compounds. This uniqueness could make it particularly valuable in specialized applications within materials science and medicinal chemistry.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

319.95097 g/mol

Monoisotopic Mass

319.95097 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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